3-Benzylbenzene-1,2-diol
Overview
Description
3-Benzylbenzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It consists of a benzene ring substituted with a benzyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 3-benzylbenzene using osmium tetroxide or potassium permanganate. The reaction typically requires a solvent such as acetone or water and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or platinum. These processes often employ high-pressure hydrogenation of benzyl-substituted benzene derivatives to achieve the desired diol .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like hydrogen peroxide or periodate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Benzylbenzene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylbenzene-1,2-diol involves its interaction with various molecular targets and pathways:
Oxidative Stress Pathways: The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: The compound may influence signal transduction pathways by interacting with specific receptors or signaling molecules.
Comparison with Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the benzyl group.
Resorcinol (Benzene-1,3-diol): Hydroxyl groups at different positions.
Hydroquinone (Benzene-1,4-diol): Hydroxyl groups at para positions.
Uniqueness: 3-Benzylbenzene-1,2-diol is unique due to the presence of the benzyl group, which imparts different chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference can influence its solubility, stability, and interaction with other molecules .
Properties
IUPAC Name |
3-benzylbenzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHUNHHRDTULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616900 | |
Record name | 3-Benzylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70764-01-1 | |
Record name | 3-Benzylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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